2,2-Dimethyl-5-nitro-1,3-dioxane
Overview
Description
2,2-Dimethyl-5-nitro-1,3-dioxane is an organic compound with the molecular formula C6H11NO4 It is a nitro-substituted dioxane derivative, characterized by the presence of two methyl groups and a nitro group attached to a 1,3-dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-nitro-1,3-dioxane typically involves the nitration of 2,2-dimethyl-1,3-dioxane. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane with a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the dioxane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 2,2-dimethyl-5-amino-1,3-dioxane.
Substitution: Formation of various substituted dioxane derivatives depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-5-nitro-1,3-dioxane involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxane: Lacks the nitro group, making it less reactive in certain chemical reactions.
2,2-Dimethyl-5-nitro-1,3-dioxane-5-methanol: Contains an additional hydroxymethyl group, which can influence its reactivity and solubility.
2,2-Dimethyl-5-nitro-1,3-benzodioxole:
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential for diverse applications. The presence of both methyl and nitro groups on the dioxane ring makes it a versatile compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2,2-dimethyl-5-nitro-1,3-dioxane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-6(2)10-3-5(4-11-6)7(8)9/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLHMJKUCBVSLQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20446729 | |
Record name | 2,2-dimethyl-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4064-87-3 | |
Record name | 2,2-dimethyl-5-nitro-1,3-dioxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20446729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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